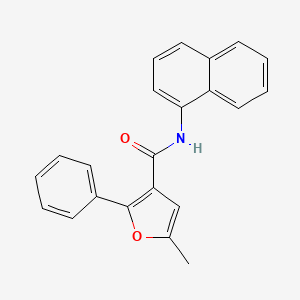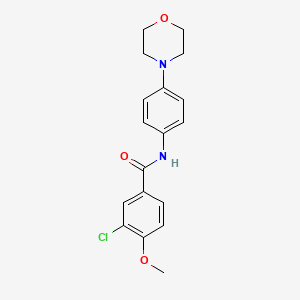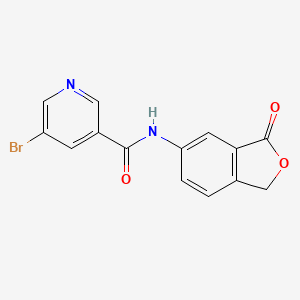![molecular formula C14H22N2O B5881257 N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an ethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-ethylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with ethylbutanamide under specific conditions. The reaction typically requires a catalyst, such as acetic anhydride and pyridine, and is conducted at elevated temperatures around 220°C . Another method involves the use of sodium hydroxide solution in the presence of Aliquat 336, which facilitates the condensation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. The compound can interact with enzymes and receptors, modulating their activity and leading to desired biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenylvinylquinoxalines: These compounds share the dimethylamino group and phenyl ring but differ in their vinylquinoxaline moiety.
4-(dimethylamino)phenyldiphenylphosphine: This compound has a similar dimethylamino group and phenyl ring but includes a diphenylphosphine group.
Uniqueness
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide is unique due to its specific ethylbutanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11(6-2)14(17)15-12-7-9-13(10-8-12)16(3)4/h7-11H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBFHOSBFPKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B5881180.png)




![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)
![2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5881238.png)
![2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]ethanol](/img/structure/B5881246.png)
![N-tert-butyl-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B5881247.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
![2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione](/img/structure/B5881268.png)
![2-CHLORO-3-(3,3-DIMETHYL-2-OXOBUTOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
